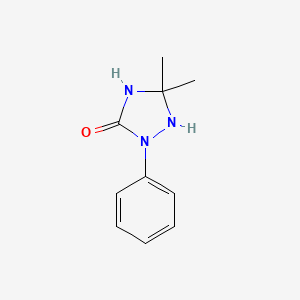

3-amino-8,8-dimethylnonanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-8,8-dimethylnonanoic acid hydrochloride, also known as ADMA, is a naturally occurring amino acid derivative that plays a crucial role in various physiological processes. ADMA is synthesized from the breakdown of proteins and is involved in the regulation of nitric oxide (NO) synthesis, which is a potent vasodilator. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ADMA.

Wirkmechanismus

3-amino-8,8-dimethylnonanoic acid hydrochloride acts as an endogenous inhibitor of NO synthase, which is responsible for the synthesis of NO. NO is a potent vasodilator that is involved in various physiological processes, including blood pressure regulation, platelet aggregation, and immune system function. 3-amino-8,8-dimethylnonanoic acid hydrochloride competitively inhibits the binding of L-arginine to NO synthase, thereby reducing NO synthesis and leading to vasoconstriction.

Biochemical and Physiological Effects:

3-amino-8,8-dimethylnonanoic acid hydrochloride has been shown to have various biochemical and physiological effects, including endothelial dysfunction, oxidative stress, inflammation, and platelet aggregation. Endothelial dysfunction is characterized by impaired NO synthesis and is a hallmark of various cardiovascular and renal diseases. Oxidative stress and inflammation are also associated with these diseases and have been shown to be induced by 3-amino-8,8-dimethylnonanoic acid hydrochloride. Platelet aggregation is another consequence of 3-amino-8,8-dimethylnonanoic acid hydrochloride-induced endothelial dysfunction and is a risk factor for thrombotic events.

Vorteile Und Einschränkungen Für Laborexperimente

3-amino-8,8-dimethylnonanoic acid hydrochloride has several advantages for lab experiments, including its stability, solubility, and availability. However, it also has limitations, including its potential toxicity and the need for specialized equipment for its detection.

Zukünftige Richtungen

Future research on 3-amino-8,8-dimethylnonanoic acid hydrochloride should focus on its role in various physiological and pathological conditions, including cardiovascular and renal diseases. Novel methods for the detection and quantification of 3-amino-8,8-dimethylnonanoic acid hydrochloride should also be developed to improve its clinical utility as a biomarker. Additionally, the development of 3-amino-8,8-dimethylnonanoic acid hydrochloride inhibitors may provide a new therapeutic approach for the treatment of these diseases.

Synthesemethoden

3-amino-8,8-dimethylnonanoic acid hydrochloride can be synthesized through various methods, including the reaction of methylamine with octanone, followed by the oxidation of the resulting intermediate with potassium permanganate. Another method involves the reaction of 8-bromooctanoic acid with ammonia, followed by the reduction of the resulting intermediate with lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

3-amino-8,8-dimethylnonanoic acid hydrochloride has been extensively studied for its role in various physiological and pathological conditions. It has been shown to be a biomarker for cardiovascular disease, and its levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis. 3-amino-8,8-dimethylnonanoic acid hydrochloride has also been implicated in the pathogenesis of kidney disease, as it inhibits NO synthesis, which is crucial for renal function.

Eigenschaften

IUPAC Name |

3-amino-8,8-dimethylnonanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-11(2,3)7-5-4-6-9(12)8-10(13)14;/h9H,4-8,12H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTORZURJJNYRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-8,8-dimethylnonanoic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)

![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)

![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)

![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)

![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)